N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide
CAS No.:
Cat. No.: VC14793064
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O3 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 3-(3-oxo-1H-isoindol-2-yl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide |
| Standard InChI | InChI=1S/C19H16N4O3/c24-17(7-8-23-10-12-3-1-2-4-14(12)19(23)26)22-13-5-6-16-15(9-13)18(25)21-11-20-16/h1-6,9,11H,7-8,10H2,(H,22,24)(H,20,21,25) |
| Standard InChI Key | PNGJSCBQCWNLMW-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Introduction
Structural Overview
The compound consists of two key moieties:
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Quinazolinone Core: The 4-oxo group on the quinazolinone scaffold contributes to its chemical reactivity and potential biological activity. Quinazolinones are well-known for their pharmacological properties, including antioxidant, anticancer, and antimicrobial activities .
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Isoindolinone Unit: This moiety is characterized by a cyclic imide structure (1-oxoisoindoline), often associated with bioactivity due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Molecular Formula: C18H16N4O3
Molecular Weight: Approximately 336.35 g/mol.
Synthesis Pathways
The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide involves multi-step organic reactions, typically starting from anthranilic acid derivatives for the quinazolinone core and phthalic anhydride derivatives for the isoindolinone unit.
General Steps:
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Formation of Quinazolinone: Anthranilic acid reacts with formamide or similar reagents under cyclization conditions to yield quinazolinone derivatives .
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Introduction of Isoindolinone: Phthalic anhydride reacts with amines to form isoindolinone structures.
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Coupling Reaction: The two moieties are linked via a propanamide spacer using peptide coupling agents like carbodiimides or through direct amidation reactions.
Spectroscopic Characterization
To confirm the compound's identity and purity:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR provide detailed information about hydrogen and carbon environments.
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Expected shifts include signals for amide protons and aromatic hydrogens.
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Mass Spectrometry (MS):
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Molecular ion peak at , corresponding to the molecular weight.
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Infrared (IR) Spectroscopy:
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Key peaks include:
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: ~1700 cm (carbonyl groups).
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: ~3300 cm.
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Computational Studies
Drug-likeness predictions using tools like SwissADME suggest satisfactory bioavailability parameters for related compounds .
Comparative Data Table
| Property | Quinazolinone Moiety | Isoindolinone Moiety | Entire Compound |
|---|---|---|---|
| Molecular Functionality | Antioxidant, anticancer | Antimicrobial, enzyme inhibition | Combined pharmacological properties |
| Key IR Peaks | : ~1700 cm | : ~3300 cm | Both peaks present |
| Synthetic Difficulty | Moderate | Moderate | High |
| Biological Applications | ROS scavenging | DNA gyrase inhibition | Multi-target potential |
Research Implications
This compound represents a promising candidate for further research in drug development due to its dual pharmacophore system:
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Multi-target Potential: The combination of quinazolinone and isoindolinone scaffolds allows interaction with diverse biological targets.
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Synthetic Versatility: Modifications at various positions on both moieties can optimize activity and reduce toxicity.
Further studies should include:
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In vitro testing against cancer cell lines (e.g., MCF-7, HCT-116).
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Antioxidant assays like DPPH or ABTS.
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In silico docking studies to predict binding affinities with key enzymes.
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